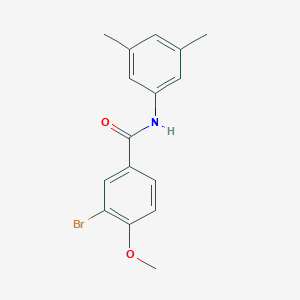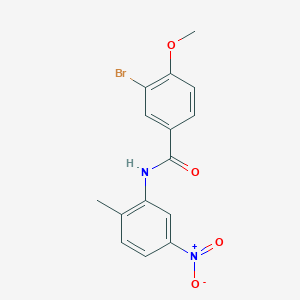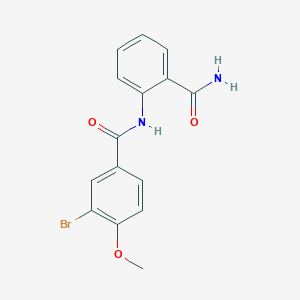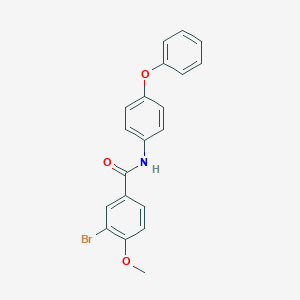![molecular formula C28H38N4O6S2 B322895 N~1~,N~4~-bis{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}succinamide](/img/structure/B322895.png)
N~1~,N~4~-bis{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}succinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide: is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two 4-methylpiperidin-1-yl groups attached to sulfonyl phenyl rings, which are further connected to a butanediamide backbone. Its molecular formula is C28H40N4O4S2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylpiperidine with sulfonyl chloride to form 4-methylpiperidin-1-yl sulfonyl chloride. This intermediate is then reacted with 4-aminophenylbutanediamide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to optimize production efficiency.
化学反応の分析
Types of Reactions: N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in treating various diseases.
Industry: Industrially, N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, altering its conformation and function.
類似化合物との比較
- N- (4- [ (2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- 4-(4-Methylpiperidin-1-yl)aniline
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Comparison: Compared to these similar compounds, N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide stands out due to its unique butanediamide backbone, which provides additional sites for chemical modification and interaction with biological targets
特性
分子式 |
C28H38N4O6S2 |
|---|---|
分子量 |
590.8 g/mol |
IUPAC名 |
N,N//'-bis[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanediamide |
InChI |
InChI=1S/C28H38N4O6S2/c1-21-13-17-31(18-14-21)39(35,36)25-7-3-23(4-8-25)29-27(33)11-12-28(34)30-24-5-9-26(10-6-24)40(37,38)32-19-15-22(2)16-20-32/h3-10,21-22H,11-20H2,1-2H3,(H,29,33)(H,30,34) |
InChIキー |
JQWMOQDWIIYALW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


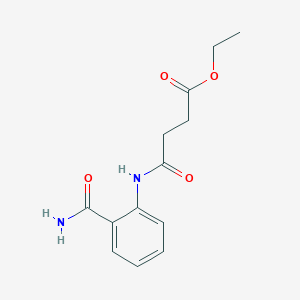
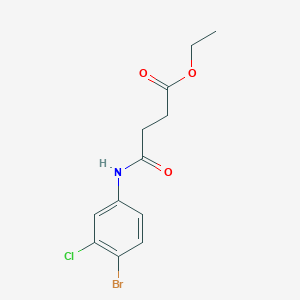
![Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate](/img/structure/B322816.png)
![Ethyl 4-[(4-ethoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B322818.png)
![3-bromo-N-[4-(diethylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B322820.png)
![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B322821.png)
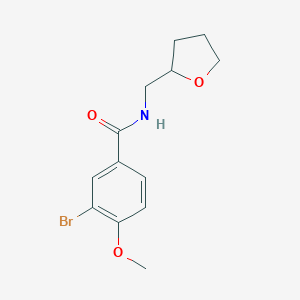
![N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B322827.png)

![3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322830.png)
